rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
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Overview
Description
rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multiple steps, including the formation of the hexahydro-2H-2,5-methanofuro[3,2-b]pyrrol core and subsequent functionalization with the 2-hydroxy-2,2-di(thiophen-2-yl)acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3aR,5S,6S,6aS)-6-(Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium Bromide
- rel-(2R,3aR,5S,6S,6aS)-6-(Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol
Uniqueness
The uniqueness of rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO4S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10-9-12(19)16(15(11)22-10)23-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10-,11-,12+,15+,16+/m1/s1 |
InChI Key |
JGKFYVOJFRHWBU-SEQRPAEDSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Canonical SMILES |
CN1C2CC3CC1C(C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origin of Product |
United States |
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